molecular formula C22H12NNaO6S B12710830 Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate CAS No. 83929-59-3

Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate

Cat. No.: B12710830
CAS No.: 83929-59-3
M. Wt: 441.4 g/mol
InChI Key: JONYKWZWIVTMER-UHFFFAOYSA-M
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Description

Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate typically involves multi-step organic reactions. One common method includes the condensation of indane-1,2,3-trione with appropriate quinoline derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinoline and indene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
  • 1,3-Dioxo-2,3-dihydro-1H-indene derivatives

Uniqueness

Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate stands out due to its unique combination of an indene core and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83929-59-3

Molecular Formula

C22H12NNaO6S

Molecular Weight

441.4 g/mol

IUPAC Name

sodium;3-(1,3-dioxoinden-2-yl)-7-oxo-4H-benzo[f]quinoline-9-sulfonate

InChI

InChI=1S/C22H13NO6S.Na/c24-19-10-11(30(27,28)29)9-16-12-5-8-18(23-17(12)7-6-13(16)19)20-21(25)14-3-1-2-4-15(14)22(20)26;/h1-10,20,23H,(H,27,28,29);/q;+1/p-1

InChI Key

JONYKWZWIVTMER-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C4C(=CC=C5C4=CC(=CC5=O)S(=O)(=O)[O-])N3.[Na+]

Origin of Product

United States

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